[(2,5-Dimethoxyphenyl)methyl](propyl)amine
Overview
Description
(2,5-Dimethoxyphenyl)methylamine
is a chemical compound . It is also known as DOM or STP.
Synthesis Analysis
The synthesis of(2,5-Dimethoxyphenyl)methylamine
and similar compounds involves chemical structure modifications of psychoactive substances to increase their pharmacological activities . The presence of halogen substituents such as bromine, iodine, and chlorine in the 4-position determines an increase in potency with respect to unsubstituted 2,5-DMA . Molecular Structure Analysis
The molecular formula of(2,5-Dimethoxyphenyl)methylamine
is C12H19NO2 . The compound belongs to the class of synthetic compounds with a chemical structure similar to monoamines . Physical and Chemical Properties Analysis
The molecular weight of(2,5-Dimethoxyphenyl)methylamine
is 209.28 g/mol . More specific physical and chemical properties are not available in the sources.
Scientific Research Applications
Pharmacological Studies : Research dating back to 1948 explored the pharmacology of compounds similar to (2,5-Dimethoxyphenyl)methylamine. This study found that certain compounds in this series had significant pressor activity, which means they could increase blood pressure. They also influenced the activity of other substances like epinephrine and acetylcholine and had effects on various organs like the uterus and intestines (Hjort, Randall, & Beer, 1948).
Neuropharmacology Research : A 2018 study examined the neuropharmacological effects of N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe) hallucinogens in rats. These compounds displayed high affinity for serotonin (5-HT2A) receptors and were potent in inducing certain physiological responses. The study is crucial for understanding the interaction of these compounds with the serotonin system (Elmore et al., 2018).
Synthesis and Structure-Activity Relationships : Another research focus is on the synthesis of novel compounds in this class and examining their structure-activity relationships. A 2003 study synthesized new (Phenylalkyl)amines, including derivatives of 2,5-Dimethoxyphenethylamine, to study their interactions with serotonin receptors (Trachsel, 2003).
Chemical Synthesis for Treatment Applications : A compound closely related to (2,5-Dimethoxyphenyl)methylamine was synthesized by Novartis Pharmaceuticals for the treatment of hyperproliferative and inflammatory disorders and cancer (Kucerovy et al., 1997).
Chiral Auxiliary in Chemistry : Research into the use of 1-(2,5-dimethoxyphenyl)ethylamine as a chiral auxiliary for diastereoselective alkylation in chemical synthesis has been conducted. This shows the application of these compounds in advanced synthetic chemistry (Kohara, Hashimoto, & Saigo, 1999).
Identification in Forensic Chemistry : Studies like the one conducted in 2020 have developed methods for the identification of thermolabile psychoactive compounds, including 4-substituted 2-(4-X-2, 5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine, in forensic contexts (Lum et al., 2020).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]propan-1-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-4-7-13-9-10-8-11(14-2)5-6-12(10)15-3/h5-6,8,13H,4,7,9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEALHPTUWORBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=C(C=CC(=C1)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.